molecular formula C16H16FNO2 B5837327 N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B5837327
M. Wt: 273.30 g/mol
InChI Key: BOUNOJLAJOIYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide, also known as DFN-15, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of N-phenylacetamide derivatives, which are known for their analgesic and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in pain and inflammation. This compound may also act on other targets in the pain pathway, such as the ion channels involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases. This compound has been found to be well-tolerated in animal studies, with no significant side effects observed.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it an interesting target for research. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, which makes it a promising candidate for further investigation. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is a complex process that requires careful attention to the reaction conditions and purity of the reagents. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide. One area of interest is the potential use of this compound in the treatment of neuropathic pain, cancer pain, and other chronic pain conditions. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound. In addition, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans. Finally, further research is needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthesis Methods

N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylphenylamine with 2-fluorophenol in the presence of a catalyst to form the intermediate product. This intermediate is then treated with acetic anhydride to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to the reaction conditions and purity of the reagents.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been investigated for its potential use in the treatment of neuropathic pain, cancer pain, and other chronic pain conditions. In addition, this compound has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-11-7-12(2)9-13(8-11)18-16(19)10-20-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUNOJLAJOIYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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